molecular formula C22H24N4O5S3 B2637396 (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide CAS No. 865176-06-3

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide

Cat. No.: B2637396
CAS No.: 865176-06-3
M. Wt: 520.64
InChI Key: XMPQYQPZHGAHCE-GYHWCHFESA-N
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Description

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C22H24N4O5S3 and its molecular weight is 520.64. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Applications

Research on substituted benzothiazole and piperidine derivatives has demonstrated potential antimicrobial properties. For example, a study by Anuse et al. synthesized a series of substituted N-(benzo[d]thiazol-2-yl)-2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)acetamide derivatives, showing good activity against Methicillin-resistant Staphylococcus aureus (MRSA) and other microbial strains, suggesting a way toward designing more potent antimicrobial agents (Anuse et al., 2019).

Anti-cancer Activity

Compounds incorporating elements similar to the queried chemical have been evaluated for their anti-cancer activities. A study on novel 1,2-dihydropyridines, thiophenes, and thiazole derivatives highlighted compounds with significant activity against human breast cancer cell lines, pointing toward the potential development of new chemotherapeutic agents (Al-Said et al., 2011).

Antihypertensive and Diuretic Activities

The synthesis of N-sulfur derivatives of piperidine-based compounds has been linked to marked antihypertensive and diuretic activities in species-specific studies, providing insights into the potential for developing new therapeutic agents in cardiovascular disease management (Klioze & Novick, 1978).

Properties

IUPAC Name

4-piperidin-1-ylsulfonyl-N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O5S3/c1-2-12-26-19-11-10-18(33(23,28)29)15-20(19)32-22(26)24-21(27)16-6-8-17(9-7-16)34(30,31)25-13-4-3-5-14-25/h2,6-11,15H,1,3-5,12-14H2,(H2,23,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMPQYQPZHGAHCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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